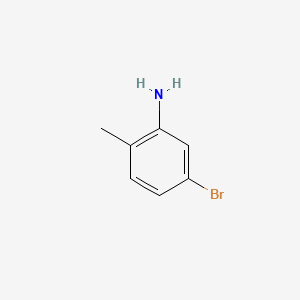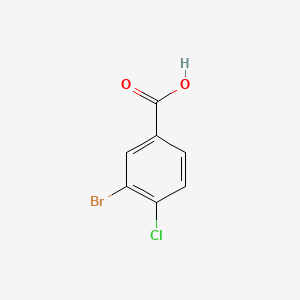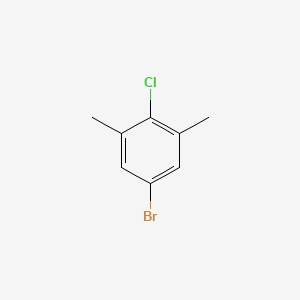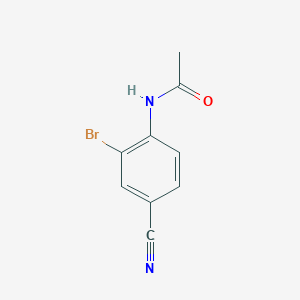
4-Bromo-3-fluoropyridine
Übersicht
Beschreibung
4-Bromo-3-fluoropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various complex organic molecules. It is particularly valuable in medicinal chemistry and pharmaceutical research due to its potential to introduce fluorine and bromine atoms into bioactive compounds, which can significantly alter their pharmacological properties.
Synthesis Analysis
The synthesis of halogenated pyridines, including 4-bromo-3-fluoropyridine, often involves cross-coupling reactions. For instance, the Sonogashira cross-coupling reaction has been utilized to synthesize a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, starting from a bromophenyl-terpyridine derivative, which is related to 4-bromo-3-fluoropyridine . Additionally, siloxane-based cross-coupling methods have been employed to create biaryl structures from bromopyridine derivatives, demonstrating the versatility of bromopyridines in complex synthesis pathways .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can significantly influence their reactivity and the properties of their metal complexes. For example, the terpyridine ligand synthesized from a bromophenyl precursor exhibits a trans arrangement of pyridine nitrogen atoms, which affects its coordination behavior with transition metals . The resulting metal complexes can display a range of geometries, from distorted octahedral to bidentate coordination, depending on the metal and ligand involved .
Chemical Reactions Analysis
Halogenated pyridines, such as 4-bromo-3-fluoropyridine, are reactive intermediates that can undergo various chemical transformations. The chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, has been achieved through catalytic amination, demonstrating the selective substitution of halogen atoms under different conditions . Furthermore, the self-condensation of 4-bromopyridine has been explored, leading to the formation of a water-soluble conjugated polymer with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-fluoropyridine are influenced by the presence of halogen atoms. These atoms can enhance the molecule's lipophilicity and electronic properties, making it a valuable building block for the synthesis of more complex molecules. The introduction of fluorine, in particular, can increase the molecule's stability and resistance to metabolic degradation, which is beneficial for the development of pharmaceuticals 10. The high reactivity of the bromine atom allows for further functionalization, enabling the synthesis of a wide array of derivatives with varied biological activities .
Wissenschaftliche Forschungsanwendungen
Versatile Synthesis Applications
- Synthesis of Disubstituted Fluoropyridines: Utilized in the synthesis of 3,5-disubstituted 2-fluoropyridines, 4-Bromo-3-fluoropyridine demonstrates versatility in chemical reactions. It is involved in the Suzuki reaction, where it reacts with aryl iodides and heteroaryl boronic acids to produce disubstituted fluoropyridines, which can be further converted into 2-pyridones (Sutherland & Gallagher, 2003).
Reactivity with Potassium tert-Butoxide
- Conversion into tert-Butoxypyridines: When treated with a mixture of potassium tert-butoxide and potassium benzenethiolate, 4-Bromo-3-fluoropyridine undergoes conversion into tert-butoxypyridines via an addition-elimination mechanism (Zoest & Hertog, 2010).
Chemoselective Functionalization
- Amination and Substitution Reactions: The compound is highlighted in studies for its role in chemoselective functionalization, particularly in amination reactions. This includes catalytic amination conditions and selective substitution reactions, demonstrating its potential in creating complex chemical structures (Stroup et al., 2007).
Preparation and Characterization of Borane Adducts
- Borane Adducts Formation: Research has also explored its utility in forming borane adducts of substituted pyridines, which have been characterized through various spectroscopic methods. This research provides insight into the structural and thermal properties of these complexes (Ferrence et al., 1982).
Application in Radiochemistry
- Synthesis of Fluorinated Pyridines for Medical Imaging: In radiochemistry, 4-Bromo-3-fluoropyridine has been utilized in the synthesis of meta-substituted fluoropyridines. This has implications in pharmaceuticals and radiopharmaceuticals, particularly for the medical imaging technique of Positron Emission Tomography (Brugarolas et al., 2016).
Synthesis of Complex Molecules
- Building Blocks in Medicinal Chemistry: This compound serves as a valuable building block in medicinal chemistry research. For example, its derivatives have been used in synthesizing pentasubstituted pyridines, which are important for chemical manipulations in medicinal chemistry (Wu et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLOMVIUENUOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382484 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoropyridine | |
CAS RN |
2546-52-3 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















